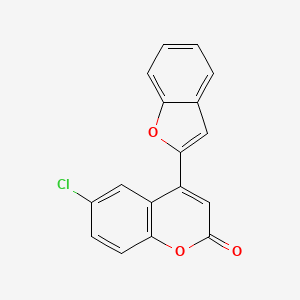

4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(1-Benzofuran-2-yl)-6-chlorochromen-2-one” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “4-(1-Benzofuran-2-yl)-6-chlorochromen-2-one” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

Benzofuran compounds, including “4-(1-Benzofuran-2-yl)-6-chlorochromen-2-one”, can undergo various chemical reactions. For instance, they can participate in metal-free cyclization reactions to form 2-arylbenzofurans and 2-arylnaphthofurans .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(1-Benzofuran-2-yl)-6-chlorochromen-2-one” can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry .Wissenschaftliche Forschungsanwendungen

Dielectric and Thermal Properties

A study by Çelik and Coskun (2018) explored the synthesis of a methacrylate polymer bearing a chalcone side group derived from 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one. The polymer exhibited notable thermal stability, as demonstrated by TGA and DSC measurements, and its dielectric properties were investigated using the impedance analyzer technique. This research highlights the potential of such compounds in materials science, especially in applications requiring materials with specific dielectric and thermal properties (Çelik & Coskun, 2018).

Fluorescent Probes

Bodke, Shankerrao, and Harishkumar (2013) synthesized a series of novel 2-(1-benzofuran-2-yl)-4-(1,3 benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives as blue-green fluorescent probes. These compounds showed significant fluorescence in solution, with one emitting green light with high quantum yield in various solvents, indicating their potential use as fluorescent markers in bioimaging and analytical chemistry applications (Bodke et al., 2013).

Electrochemical Synthesis

Mazloum‐Ardakani et al. (2012) conducted an electrochemical study on catechol derivatives in the presence of β-diketones, leading to the synthesis of new benzofuran derivatives. This research provides insights into the mechanisms of electrochemical reactions involving benzofuran compounds and opens up possibilities for their application in organic synthesis and electrochemical sensors (Mazloum‐Ardakani et al., 2012).

Synthesis and Characterization

The synthesis and structural characterization of benzofuran derivatives have been the focus of several studies. For example, Khemalapure et al. (2020) investigated the structural and spectroscopic characteristics of (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide, utilizing various spectroscopic methods and quantum chemical computations. Such research contributes to a deeper understanding of the properties of benzofuran derivatives and their potential applications in chemical synthesis and design (Khemalapure et al., 2020).

Antimicrobial and Antioxidant Activities

Chidan Kumar et al. (2015) synthesized a series of benzofuranyl esters and evaluated their antimicrobial and antioxidant activities. The results indicated varying degrees of effectiveness among the synthesized compounds, with some showing significant antimicrobial and antioxidant potential. This study highlights the relevance of benzofuran derivatives in the development of new pharmaceuticals and antioxidants (Chidan Kumar et al., 2015).

Wirkmechanismus

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of benzofuran derivatives can vary widely depending on their chemical structure .

Result of Action

Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzofuran derivatives .

Safety and Hazards

Zukünftige Richtungen

Benzofuran compounds, including “4-(1-Benzofuran-2-yl)-6-chlorochromen-2-one”, have attracted considerable attention due to their wide range of biological activities and potential applications in many aspects. Future research may focus on exploring their therapeutic potential and developing more efficient synthesis methods .

Eigenschaften

IUPAC Name |

4-(1-benzofuran-2-yl)-6-chlorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClO3/c18-11-5-6-15-12(8-11)13(9-17(19)21-15)16-7-10-3-1-2-4-14(10)20-16/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIRJDKGZXNHKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2882072.png)

![2-({1-[(4-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B2882075.png)

![3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2882077.png)

![N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882079.png)

![1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2882080.png)

![2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)butanamide](/img/structure/B2882081.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2882084.png)

amine](/img/structure/B2882086.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882092.png)

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2882094.png)